molecular formula C15H19N3O2 B11031277 5-amino-N-(4-tert-butylphenyl)-3-methyl-1,2-oxazole-4-carboxamide

5-amino-N-(4-tert-butylphenyl)-3-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11031277
M. Wt: 273.33 g/mol
InChI Key: HVLKFLDXBOLEBS-UHFFFAOYSA-N
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Description

5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as ammonia or an alkylamine.

    Attachment of the tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively. These reactions typically require the use of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of 5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides or acyl chlorides, to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the isoxazole ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the amino group.

Scientific Research Applications

5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(4-methylphenyl)pyrazole: A similar compound with a pyrazole ring instead of an isoxazole ring.

    5-amino-4-benzoyl-3-methylthio-1-(2,4,6-trichlorophenyl)pyrazole: Another related compound with a pyrazole ring and different substituents.

Uniqueness

5-amino-N~4~-[4-(tert-butyl)phenyl]-3-methyl-4-isoxazolecarboxamide is unique due to its combination of an isoxazole ring, a tert-butyl group, and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

5-amino-N-(4-tert-butylphenyl)-3-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C15H19N3O2/c1-9-12(13(16)20-18-9)14(19)17-11-7-5-10(6-8-11)15(2,3)4/h5-8H,16H2,1-4H3,(H,17,19)

InChI Key

HVLKFLDXBOLEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC=C(C=C2)C(C)(C)C)N

Origin of Product

United States

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